molecular formula C9H18O2Sn B14462812 Tin(IV) nonanoate CAS No. 69003-53-8

Tin(IV) nonanoate

Cat. No.: B14462812
CAS No.: 69003-53-8
M. Wt: 276.95 g/mol
InChI Key: CSEPKWKFFOQADQ-UHFFFAOYSA-N
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Description

Nonanoate derivatives encompass a diverse group of esters, salts, and conjugates of nonanoic acid (C₉H₁₈O₂). This article synthesizes data from peer-reviewed studies to compare these compounds, emphasizing their structural, functional, and applicative differences.

Properties

CAS No.

69003-53-8

Molecular Formula

C9H18O2Sn

Molecular Weight

276.95 g/mol

InChI

InChI=1S/C9H18O2.Sn/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);

InChI Key

CSEPKWKFFOQADQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)O.[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tin(IV) nonanoate can be synthesized through the reaction of tin(IV) chloride with nonanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:

SnCl4+4C9H19COOHSn(C9H19COO)4+4HCl\text{SnCl}_4 + 4\text{C}_9\text{H}_{19}\text{COOH} \rightarrow \text{Sn(C}_9\text{H}_{19}\text{COO)}_4 + 4\text{HCl} SnCl4​+4C9​H19​COOH→Sn(C9​H19​COO)4​+4HCl

Industrial Production Methods

Industrial production of this compound often involves the same basic reaction but on a larger scale. The process requires careful control of temperature and reaction time to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tin(IV) nonanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to lower oxidation states of tin, such as tin(II) compounds.

    Substitution: The nonanoate groups can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides can oxidize this compound.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce it.

    Substitution Reactions: Ligands such as phosphines or amines can replace the nonanoate groups under appropriate conditions.

Major Products

    Oxidation: Tin(IV) oxide (SnO2)

    Reduction: Tin(II) compounds

    Substitution: Various organotin derivatives depending on the substituent used

Scientific Research Applications

Tin(IV) nonanoate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.

    Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Used in the production of polymers and as a stabilizer in PVC manufacturing.

Mechanism of Action

The mechanism by which tin(IV) nonanoate exerts its effects is primarily through its ability to coordinate with other molecules. The tin center can form stable complexes with various ligands, facilitating catalytic reactions. In biological systems, this compound can interact with proteins and enzymes, potentially altering their activity and function.

Comparison with Similar Compounds

Comparative Analysis of Nonanoate Derivatives

The following table summarizes key nonanoate derivatives, their applications, and research findings:

Compound Structure/Type Key Applications/Context Research Findings References
Ethyl nonanoate Ester (C11H22O2) Flavor compound in wines, ciders - Imparts grape/rose flavors in fermented beverages.
- Production influenced by yeast strains and methyl ester transesterification pathways.
- Release affected by pH and cellulose interactions.
Methyl nonanoate Ester (C10H20O2) Biocatalysis, flavor chemistry - Higher di-ester yield (0.34 mM) vs. ethyl nonanoate (0.04 mM) in ω-oxidation reactions.
- Used to study yeast-mediated transesterification.
Ammonium nonanoate Salt (C9H19NO2) Organic herbicide - Effective as a contact herbicide for weed control in crops like onions.
- Derived from fatty acid biodegradation.
Potassium nonanoate Salt (C9H17KO2) Food preservative, biopesticide - Exhibits antimicrobial properties.
- Used in organic agriculture and food safety.
Hexenyl nonanoate Ester (C15H28O2) Antimicrobial agents - (E)-3-Hexenyl nonanoate shows broad-spectrum activity (MIC: 0.45–1.24 mg/mL) against pathogens like Pseudomonas aeruginosa.
Nonanoyl carnitine Conjugate (C16H31NO4) Metabolic transport form - At 100 µM–1 mM, enhances ethyl nonanoate production in yeast fermentations.
- High concentrations may inhibit yeast viability.

Structural and Functional Differences

Esters vs. Salts

  • Esters (e.g., ethyl/methyl nonanoate): Function as flavor compounds due to volatility and low odor thresholds (e.g., ethyl nonanoate contributes to fruity notes in wines and citrus ). Methyl nonanoate is more reactive in transesterification than ethyl nonanoate, likely due to steric and electronic effects .
  • Salts (e.g., ammonium/potassium nonanoate): Act as biocides or preservatives via ionic interactions disrupting microbial membranes . Ammonium nonanoate’s herbicidal activity is pH-dependent, with optimal efficacy in acidic conditions .

Metabolic and Health Relevance

  • Nonanoate is a precursor in lipid biosynthesis, with 3 molecules required for heptacosane synthesis vs. 14 acetate molecules .
  • Circulating nonanoate levels correlate with reduced albuminuria risk in diabetics (25% risk in quartile 4 vs. 99% in quartile 1) and mediate blood pressure associations in adolescents .

Limitations and Hypotheses on Tin(IV) Nonanoate

  • Organotin(IV) derivatives are typically used as catalysts (e.g., in polyurethane foams) or stabilizers.
  • Hypothetically, this compound may exhibit catalytic or antimicrobial properties, but its synthesis, stability, and applications require further study.

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